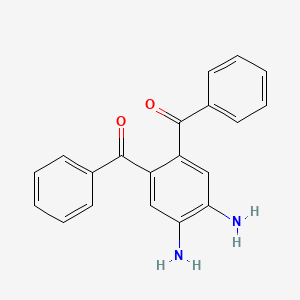
(4,5-Diamino-1,2-phenylene)bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Diamino-1,2-phenylene)bis(phenylmethanone) is an organic compound that features a phenylene core substituted with two amino groups and two phenylmethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diamino-1,2-phenylene)bis(phenylmethanone) typically involves the reaction of 4,5-diamino-1,2-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (4,5-Diamino-1,2-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through filtration and drying processes, followed by quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
(4,5-Diamino-1,2-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The phenylmethanone groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(4,5-Diamino-1,2-phenylene)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (4,5-Diamino-1,2-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,5-Dimethyl-1,2-phenylenediamine
- 4,5-Diamino-o-xylene
- 4,5-Dihydroxy-1,2-phenylene
Uniqueness
(4,5-Diamino-1,2-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of both amino and phenylmethanone groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(4,5-diamino-2-benzoylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c21-17-11-15(19(23)13-7-3-1-4-8-13)16(12-18(17)22)20(24)14-9-5-2-6-10-14/h1-12H,21-22H2 |
InChIキー |
RAPSJFOXXZOBNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)C3=CC=CC=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



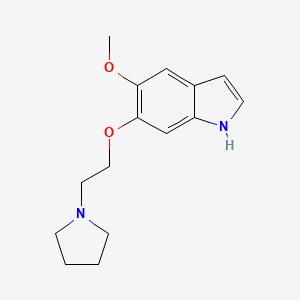
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
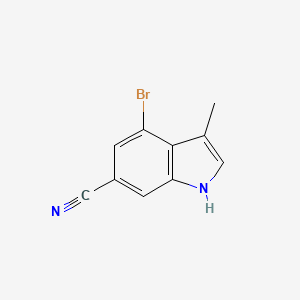

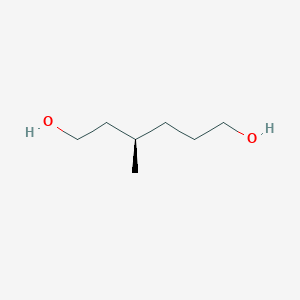
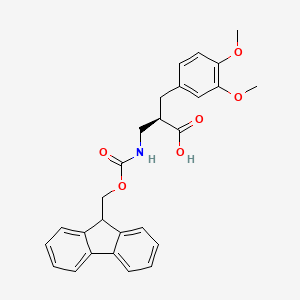
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
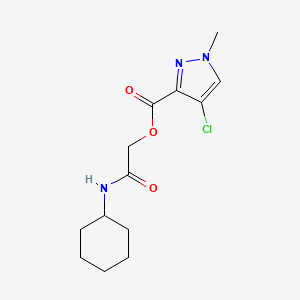
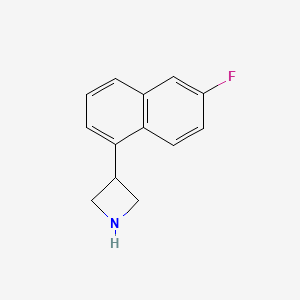
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)
